molecular formula C16H15ClN2O2S B5809913 N-[(3-chlorophenyl)carbamothioyl]-3-ethoxybenzamide

N-[(3-chlorophenyl)carbamothioyl]-3-ethoxybenzamide

Cat. No.: B5809913
M. Wt: 334.8 g/mol
InChI Key: ZSVFRZPEEXESRI-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)carbamothioyl]-3-ethoxybenzamide is a chemical compound with the molecular formula C15H14ClN2O2S. It is a member of the thiourea family, characterized by the presence of a thiocarbonyl group (C=S) attached to a nitrogen atom. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)carbamothioyl]-3-ethoxybenzamide typically involves the reaction of 3-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-chloroaniline in the presence of a base such as triethylamine to yield the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)carbamothioyl]-3-ethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3-chlorophenyl)carbamothioyl]-3-ethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)carbamothioyl]-3-ethoxybenzamide involves its interaction with specific molecular targets. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

N-[(3-chlorophenyl)carbamothioyl]-3-ethoxybenzamide can be compared with other thiourea derivatives such as:

  • N-[(3-chlorophenyl)carbamothioyl]benzamide
  • N-[(4-chlorophenyl)carbamothioyl]benzamide
  • N-[(3-chlorophenyl)carbamothioyl]cyclohexanecarboxamide

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. This compound is unique due to the presence of the ethoxy group, which can enhance its solubility and potentially its biological activity.

Properties

IUPAC Name

N-[(3-chlorophenyl)carbamothioyl]-3-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c1-2-21-14-8-3-5-11(9-14)15(20)19-16(22)18-13-7-4-6-12(17)10-13/h3-10H,2H2,1H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVFRZPEEXESRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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